4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione
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Overview
Description
4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione is an organic compound that features a thiazinane ring substituted with a 3,4-dimethoxybenzyl group
Mechanism of Action
Target of Action
The 3,4-dimethoxybenzyl group is known to act as a protective group for the thiol moiety, which increases the solubility and stability of the precursor .
Mode of Action
The 3,4-dimethoxybenzyl group in the compound acts as a protective group for the thiol moiety, increasing its solubility and stability. This group is cleaved off during monolayer formation, especially at elevated temperatures (60 °C) and in the presence of protons (trifluoroacetic acid) .
Action Environment
It is known that the 3,4-dimethoxybenzyl group is cleaved off during monolayer formation, especially at elevated temperatures (60 °c) and in the presence of protons (trifluoroacetic acid) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione typically involves the reaction of 3,4-dimethoxybenzyl chloride with a thiazinane derivative under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced thiazinane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Sodium hydride or potassium carbonate in organic solvents like dichloromethane.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazinane derivatives.
Substitution: Functionalized thiazinane derivatives with various substituents at the benzyl position.
Scientific Research Applications
4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxybenzyl alcohol: A related compound with similar structural features but lacking the thiazinane ring.
3,4-Dimethoxybenzaldehyde: Another related compound with an aldehyde functional group instead of the thiazinane ring.
4-(3,4-Dimethoxybenzyl)-1lambda~6~,4-thiazinane-1,1-dione derivatives: Various derivatives with different substituents on the thiazinane ring or benzyl group.
Uniqueness
This compound is unique due to the presence of both the 3,4-dimethoxybenzyl group and the thiazinane ring, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
4-[(3,4-dimethoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-17-12-4-3-11(9-13(12)18-2)10-14-5-7-19(15,16)8-6-14/h3-4,9H,5-8,10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOAYGVGBEYRRFQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCS(=O)(=O)CC2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42.8 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820283 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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